BenchChemオンラインストアへようこそ!

3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol

Cystic fibrosis Deuterated pharmaceuticals Metabolic stability

3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol (CAS 1577233-53-4) is a perdeuterated aminophenol building block carrying ten deuterium atoms at the phenolic hydroxyl (phen-2-d-ol) and both tert-butyl groups (each bearing a d9-tert-butyl moiety). It serves as the immediate precursor to the isotopically labeled active pharmaceutical ingredient Ivacaftor (4-tertbutyl-d9) (I940603), which is the deuterium-modified form of the FDA-approved cystic fibrosis transmembrane conductance regulator (CFTR) potentiator ivacaftor.

Molecular Formula C14H23NO
Molecular Weight 231.40 g/mol
Cat. No. B13438895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol
Molecular FormulaC14H23NO
Molecular Weight231.40 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1N)O)C(C)(C)C
InChIInChI=1S/C14H23NO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,15H2,1-6H3/i4D3,5D3,6D3,8D
InChIKeyBKSDHPHOWDUJNB-KXPHLPELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol: Deuterated Ivacaftor Intermediate for Stable Isotope-Labeled CFTR Modulator Synthesis


3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol (CAS 1577233-53-4) is a perdeuterated aminophenol building block carrying ten deuterium atoms at the phenolic hydroxyl (phen-2-d-ol) and both tert-butyl groups (each bearing a d9-tert-butyl moiety) [1]. It serves as the immediate precursor to the isotopically labeled active pharmaceutical ingredient Ivacaftor (4-tertbutyl-d9) (I940603), which is the deuterium-modified form of the FDA-approved cystic fibrosis transmembrane conductance regulator (CFTR) potentiator ivacaftor . The compound is synthesized via Friedel-Crafts alkylation of deuterated phenol with d9-tert-butyl chloride, followed by nitration, carbonate protection, and palladium-catalyzed reduction to yield the deuterated aminophenol intermediate [1].

Why Non-Deuterated 5-Amino-2,4-di-tert-butylphenol Cannot Substitute for 3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol in Isotopically Labeled CFTR Modulator Programs


The non-deuterated congener 5-amino-2,4-di-tert-butylphenol (CAS 873055-58-4, MW 221.34) and the d9-labeled intermediate 5-amino-2,4-di-tert-butylphenol-d9 (CAS 1577233-54-5, MW 230.39) differ fundamentally in deuterium content and labeling position from the target compound . Only this d10 intermediate bearing simultaneous deuteration at the phenol oxygen and both tert-butyl domains enables the convergent assembly of deutivacaftor (CTP-656), which achieved a 15.9-hour human half-life versus ~12 hours for protiated ivacaftor and a deuterium isotope effect of DV = 3.8 on CYP450-mediated metabolism [1]. Substituting with any less-deuterated or unlabeled intermediate irreversibly alters the isotopic signature of the final drug substance, precluding its use as a qualified internal standard in LC-MS/MS bioanalytical methods and compromising the pharmacokinetic differentiation that justified clinical development of CTP-656 [1].

Quantitative Evidence Differentiating 3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol from Closest Analogs


Deuterium Isotope Effect on CYP450-Mediated Oxidation of the Downstream Drug Substance CTP-656 vs. Protiated Ivacaftor

The deuterated final product CTP-656, synthesized exclusively from this d10 intermediate, displayed a deuterium isotope effect of DV = 3.8 and DV/K = 2.2 on cytochrome P450–mediated oxidation in human liver microsomes, values described as notably large for a CYP450 substrate [1]. Protiated ivacaftor, synthesized from the non-deuterated intermediate 5-amino-2,4-di-tert-butylphenol, exhibited no such kinetic isotope effect and consequently faster oxidative clearance.

Cystic fibrosis Deuterated pharmaceuticals Metabolic stability

Human Pharmacokinetic Half-Life Extension of CTP-656 vs. Protiated Ivacaftor in Phase 1 Crossover Study

In a single-dose crossover study in six healthy volunteers, CTP-656 (derived from this d10 intermediate) achieved a mean terminal elimination half-life of 15.9 hours, compared with approximately 12 hours for protiated ivacaftor [1]. The extended half-life was accompanied by reduced apparent clearance and substantially increased total exposure (AUC), enabling a proposed once-daily dosing regimen [1].

Pharmacokinetics Clinical pharmacology Deuterated drug development

Molecular Weight Shift and Isotopic Pattern Differentiation for LC-MS/MS Bioanalytical Method Qualification

The target compound has a molecular weight of 231.40 g/mol (C14H13D10NO), representing a +10.06 Da mass shift from the non-deuterated 5-amino-2,4-di-tert-butylphenol (C14H23NO, MW 221.34 g/mol) . This substantial mass difference eliminates isotopic cross-talk between analyte and internal standard channels in triple-quadrupole LC-MS/MS, a critical requirement for validated bioanalytical methods supporting regulatory pharmacokinetic studies.

Bioanalysis Internal standard Mass spectrometry

Verified Application Scenarios for 3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol Based on Quantitative Evidence


Synthesis of Deutivacaftor (CTP-656) for Pharmacokinetic-Differentiated CFTR Modulator Development

This d10 intermediate is condensed with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid to yield deutivacaftor (I940603), achieving the 15.9-hour half-life and 3.8-fold deuterium isotope effect that differentiate CTP-656 from ivacaftor [1]. Pharmaceutical development teams procuring this intermediate directly enable the production of drug substance with once-daily dosing potential.

Stable Isotope-Labeled Internal Standard for Ivacaftor Bioanalytical LC-MS/MS Methods

The +10 Da mass shift of the intermediate and its downstream ivacaftor-d9 product provides a clean mass spectrometric channel for use as an SIL-IS in quantitative bioanalysis of ivacaftor in plasma, meeting FDA and EMA guidelines for validated methods [1].

In Vitro Metabolism Studies Requiring Isotopic Tracing of Ivacaftor Metabolic Pathways

The ten deuterium atoms incorporated via this intermediate enable definitive tracking of oxidative metabolites (M1 and M6 pathways) through mass shifts that distinguish metabolite origin in human hepatocyte and microsomal incubation studies [1], supporting ADME characterization of CFTR modulator candidates.

Quote Request

Request a Quote for 3-Amino-4-(1,1-dimethylethyl)-6-[1,1-di(methyl-d3)ethyl-2,2,2-d3]phen-2-d-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.